molecular formula C19H18ClFN2O2 B4646547 2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B4646547
M. Wt: 360.8 g/mol
InChI Key: FLLBKQBOXILNPS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a piperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-15-5-4-6-16(21)17(15)18(24)22-14-9-7-13(8-10-14)19(25)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLBKQBOXILNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-6-fluorobenzoic acid with an appropriate amine, such as 4-aminobenzoyl chloride, under acidic conditions.

    Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with piperidine in the presence of a suitable base, such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the intermediate product with 4-(piperidine-1-carbonyl)phenyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various nucleophiles replacing the chloro or fluoro groups.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the piperidine moiety.

    Hydrolysis: Products include 2-chloro-6-fluorobenzoic acid and 4-(piperidine-1-carbonyl)aniline.

Scientific Research Applications

2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide can be compared with other similar compounds, such as:

    2-chloro-6-fluorobenzamide: Lacks the piperidine moiety, resulting in different chemical and biological properties.

    4-(piperidine-1-carbonyl)benzoic acid: Lacks the chloro and fluoro substituents, affecting its reactivity and interactions with biological targets.

    N-(4-(piperidine-1-carbonyl)phenyl)benzamide: Lacks the chloro and fluoro substituents, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Reactant of Route 2
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2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

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